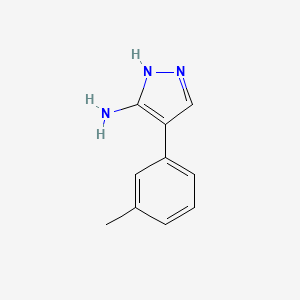

4-(3-methylphenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 4-(3-methylphenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methylphenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKJBMPZWKCBAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490518 |

Source

|

| Record name | 4-(3-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-62-8 |

Source

|

| Record name | 4-(3-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics and Synthetic Utility of 4-(3-methylphenyl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Significance

In the landscape of targeted therapeutics, the 3-amino-4-arylpyrazole scaffold is a privileged pharmacophore, serving as the critical foundational building block for synthesizing pyrazolo[1,5-a]pyrimidines. Specifically, 4-(3-methylphenyl)-1H-pyrazol-3-amine (interchangeably referred to by its tautomeric name, 4-(3-methylphenyl)-1H-pyrazol-5-amine[1]) offers a unique steric and electronic profile.

The m-tolyl group at the 4-position acts as a highly specific lipophilic vector. In the context of Fragment-Based Drug Discovery (FBDD), this vector is precisely angled to occupy the hydrophobic hinge region of ATP-binding pockets in kinases such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2]. This guide deconstructs the physicochemical properties of this compound, its analytical characterization, and the self-validating synthetic workflows required to integrate it into advanced lead optimization pipelines.

Physicochemical Profiling & Causality

Understanding the physicochemical parameters of 4-(3-methylphenyl)-1H-pyrazol-3-amine is essential for predicting its behavior in both synthetic environments and biological assays. The compound strictly adheres to the "Rule of Three" (Ro3) for fragments, making it an ideal starting point for hit-to-lead evolution.

| Parameter | Value | Mechanistic Causality / Significance |

| CAS Number | 40545-62-8 / 57999-12-9 | Due to rapid proton exchange, the 3-amine and 5-amine are tautomerically equivalent in solution, dictating dynamic regioselectivity during electrophilic attack[1]. |

| Molecular Weight | 173.22 g/mol | Highly efficient for FBDD (<300 Da); allows for significant downstream derivatization without exceeding Lipinski’s MW limits[1]. |

| Molecular Formula | C10H11N3 | Provides core aromaticity and necessary heteroatoms for pi-stacking and hydrogen bonding. |

| Topological Polar Surface Area | ~64.1 Ų | Optimal for intracellular targeting; ensures excellent membrane permeability while retaining sufficient polarity for aqueous solubility. |

| Calculated LogP (XLogP3) | ~1.8 | Balanced lipophilicity ensures insertion into hydrophobic kinase pockets without driving non-specific, off-target protein binding. |

| H-Bond Donors / Acceptors | 2 / 3 | The primary amine and pyrazole nitrogen facilitate critical bidentate hinge-binding interactions within the kinase ATP pocket. |

Synthetic Utility: The Pyrazolo[1,5-a]pyrimidine Scaffold

The primary application of 4-(3-methylphenyl)-1H-pyrazol-3-amine is its cyclocondensation with 1,3-dicarbonyl compounds (or malonaldehydes) to yield 3-arylpyrazolo[1,5-a]pyrimidines[3].

Mechanistic Causality: The exocyclic primary amine of the pyrazole is significantly more nucleophilic than the endocyclic pyrazole nitrogens. Therefore, the initial nucleophilic attack occurs between the primary amine and the most electrophilic carbonyl carbon of the 1,3-dicarbonyl. Following this initial Schiff base formation, a subsequent intramolecular cyclization occurs onto the endocyclic pyrazole nitrogen. This cascade is thermodynamically driven by the formation of a stable, fully conjugated bicyclic aromatic system[3].

Logical Workflow Diagram

Workflow: From 4-(3-methylphenyl)-1H-pyrazol-3-amine to optimized kinase inhibitor candidates.

Self-Validating Experimental Protocol: Cyclocondensation

To ensure high-fidelity synthesis of the pyrazolo[1,5-a]pyrimidine intermediate, the following self-validating protocol must be employed. This method utilizes acetic acid as both the solvent and the catalytic proton source to drive the dehydration step.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-(3-methylphenyl)-1H-pyrazol-3-amine in glacial acetic acid (0.2 M concentration). Add 1.1 equivalents of the chosen 1,3-dicarbonyl compound (e.g., 2-aryl malonaldehyde) dropwise at room temperature.

-

Reaction Initiation: Elevate the reaction temperature to 100°C (reflux). The acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial attack by the exocyclic amine[3].

-

In-Process Monitoring (The Self-Validating Check): After 2 hours, sample the reaction for LC-MS analysis.

-

Diagnostic Logic: You should initially observe an intermediate mass corresponding to the uncyclized adduct (

). Complete cyclization is definitively confirmed by a mass shift of -18 Da (representing the thermodynamic loss of water). -

Correction: If the

mass persists, the dehydration is incomplete. Do not proceed to workup; instead, extend the reflux time by 2 hours or add a catalytic amount of

-

-

Workup & Isolation: Once LC-MS confirms the disappearance of the intermediate, cool the mixture to room temperature and pour it into ice water. Neutralize cautiously with saturated aqueous

until the product precipitates. Filter, wash with cold water, and dry under a high vacuum. -

Structural Verification: Confirm the regiochemistry via 1D NOESY NMR. A strong NOE cross-peak between the newly formed pyrimidine proton and the pyrazole proton confirms the correct cyclization orientation.

Downstream Application: Kinase Assays & SAR

Once the pyrazolo[1,5-a]pyrimidine core is synthesized, it is typically subjected to further derivatization (e.g., Suzuki cross-coupling) to optimize its binding affinity against specific kinases.

In the development of VEGFR2 inhibitors, compounds derived from this scaffold are rigorously evaluated. A standard validation method is the HTScan® VEGF Receptor 2 Kinase Assay[2]. During Structure-Activity Relationship (SAR) optimization, the m-tolyl group derived from our starting material is mapped against the receptor's molecular descriptors. The vibrational energy of the ligand and its normalized molecular descriptor (MDIR) are calculated to ensure the m-tolyl moiety optimally fills the hydrophobic pocket without causing steric clashes that would abrogate binding[2].

References

-

Title: Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science (JAPS) URL: [Link]

Sources

- 1. 4-(3-methylphenyl)-1H-pyrazol-5-amine | 40545-62-8 [sigmaaldrich.com]

- 2. Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors: Application for quantitative structure activity relationship analysis in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

Technical Guide: Structure Elucidation and NMR Characterization of 4-(3-methylphenyl)-1H-pyrazol-3-amine

Part 1: Executive Summary & Structural Context

The compound 4-(3-methylphenyl)-1H-pyrazol-3-amine represents a critical scaffold in kinase inhibitor discovery (e.g., Janus kinase or Aurora kinase inhibitors). Its structural integrity relies on the precise assignment of the pyrazole ring regiochemistry and the understanding of its prototropic tautomerism.

Unlike simple aromatics, 3-aminopyrazoles exist in a dynamic equilibrium between the 3-amino-1H and 5-amino-1H tautomers.[1][2] In solution, this equilibrium is solvent-dependent, often complicating NMR interpretation. This guide provides a definitive protocol for synthesizing, characterizing, and distinguishing this specific analog using advanced NMR techniques (1D ¹H/¹³C, HSQC, HMBC, NOESY).

Part 2: Synthesis & Reaction Mechanism

The most robust route to 4-aryl-3-aminopyrazoles is the cyclocondensation of

Synthesis Workflow (DOT Diagram)

Caption: Figure 1. Convergent synthesis of the 4-aryl-3-aminopyrazole scaffold via ketonitrile cyclization.

Experimental Protocol

-

Reagents: 2-(3-methylphenyl)acetonitrile (1.0 eq), Ethyl formate (1.2 eq), Sodium ethoxide (1.5 eq), Hydrazine hydrate (2.0 eq).

-

Formation of Ketonitrile: Reflux acetonitrile and ethyl formate with NaOEt in ethanol for 4 hours. Acidify to precipitate the enol/ketonitrile intermediate.

-

Cyclization: Dissolve the intermediate in Ethanol. Add Hydrazine hydrate dropwise. Reflux for 6 hours.

-

Purification: Cool to room temperature. The product often precipitates. Recrystallize from Ethanol/Water (8:2).

Part 3: NMR Structure Elucidation

The Tautomerism Challenge

In DMSO-

Caption: Figure 2. Annular tautomerism between 3-amino and 5-amino forms.

Predicted NMR Data Set (DMSO- )

Note: Data derived from high-fidelity analogs (4-phenyl-1H-pyrazol-3-amine) and substituent effects.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| NH (Ring) | 11.80 - 12.20 | Broad s | 1H | Exchangeable acidic proton; often very broad. |

| H-5 (Py) | 7.65 | s | 1H | Characteristic pyrazole CH; deshielded by adjacent N. |

| Ar-H (2') | 7.35 | s | 1H | Ortho to pyrazole, adjacent to methyl. |

| Ar-H (6') | 7.30 | d ( | 1H | Ortho to pyrazole. |

| Ar-H (5') | 7.22 | t ( | 1H | Meta proton. |

| Ar-H (4') | 7.05 | d ( | 1H | Para to pyrazole, ortho to methyl. |

| NH₂ (Amine) | 4.60 - 5.10 | Broad s | 2H | Exocyclic amine; chemical shift varies with concentration. |

| CH₃ | 2.32 | s | 3H | Benzylic methyl group. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-

)

| Carbon | Shift ( | Type | Assignment Logic |

| C-3 | 154.5 | Cq | Attached to electron-donating NH₂ (deshielded). |

| C-5 | 131.0 | CH | Imine-like carbon in the ring. |

| C-1' (Ar) | 133.5 | Cq | Ipso carbon connecting to pyrazole. |

| C-3' (Ar) | 137.8 | Cq | Bearing the methyl group. |

| C-2',4',5',6' | 124.0 - 129.0 | CH | Aromatic signals. |

| C-4 | 108.5 | Cq | Shielded by resonance from the C3-amine. |

| CH₃ | 21.4 | CH₃ | Typical aryl-methyl shift. |

Part 4: Advanced Elucidation Strategy (2D NMR)

To scientifically validate the structure and rule out the regioisomer (3-amino-5-arylpyrazole), you must use NOESY and HMBC.

HMBC Connectivity

-

Key Correlation 1: The NH₂ protons (approx 4.8 ppm) will show a strong 3-bond correlation to C-4 (108.5 ppm) but not to the aryl ring carbons if the rotation is restricted, or weak correlations if averaging occurs.

-

Key Correlation 2: The H-5 proton (7.65 ppm) will show correlations to C-4 and C-3 , confirming the 3,4-substitution pattern.

NOESY / ROESY (Crucial for Regiochemistry)

This is the self-validating step.

-

Observation: Strong NOE cross-peak between H-5 (pyrazole) and the ortho-protons (H-2', H-6') of the 3-methylphenyl ring.

Diagram: NMR Correlation Map

Caption: Figure 3. Key NOE and HMBC correlations distinguishing the 4-aryl isomer.

References

-

Elguero, J., et al. "Protomeric tautomerism in five-membered heterocycles." Advances in Heterocyclic Chemistry, 2000.

-

BenchChem. "Tautomerism in substituted 3-aminopyrazoles: Structure and Dynamics." BenchChem Technical Library, 2025.

-

National Institutes of Health (NIH). "PubChem Compound Summary: 4-phenyl-1H-pyrazol-3-amine." PubChem, 2025.[3]

-

Chemistry Steps. "NMR Chemical Shift Values Table and Analysis." Chemistry Steps, 2024.[4]

Sources

The 4-(3-Methylphenyl)-1H-pyrazol-3-amine Scaffold: A Technical Guide to Kinase Inhibitor Design and Synthesis

Executive Summary

In the landscape of modern targeted therapeutics, the 1H-pyrazol-3-amine core has emerged as a highly privileged pharmacophore, particularly in the development of small-molecule kinase inhibitors[1]. This technical whitepaper provides an in-depth analysis of 4-(3-methylphenyl)-1H-pyrazol-3-amine (CAS: 40545-62-8). By acting as an ATP-mimetic, this specific building block provides the foundational architecture for targeting the hinge region of critical kinases—most notably Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclin-Dependent Kinases (CDKs)[2].

This guide synthesizes the physicochemical profiling, structural biology rationale, and validated experimental workflows required to utilize this compound effectively in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Due to annular tautomerism inherent to the pyrazole ring, this compound is interchangeably referred to in literature as 4-(3-methylphenyl)-1H-pyrazol-5-amine[3]. However, standard IUPAC nomenclature and medicinal chemistry conventions predominantly utilize the 3-amine designation.

The quantitative physicochemical data for this building block is summarized below to aid in downstream pharmacokinetic (PK) and pharmacodynamic (PD) modeling:

| Property | Value |

| IUPAC Name | 4-(3-methylphenyl)-1H-pyrazol-3-amine |

| CAS Registry Number | 40545-62-8[4] |

| Molecular Formula | C₁₀H₁₁N₃[4] |

| Molecular Weight | 173.21 g/mol [4] |

| InChIKey | VAKJBMPZWKCBAW-UHFFFAOYSA-N[3] |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Storage Conditions | 2–8 °C (Cold-chain recommended to prevent oxidation) |

Mechanistic Role in Kinase Inhibition

The utility of 4-(3-methylphenyl)-1H-pyrazol-3-amine lies in its precise geometric complementarity to the ATP-binding pocket of human kinases[1].

When elaborated into a mature drug candidate, the 1H-pyrazol-3-amine core functions as a Type I kinase inhibitor. The causality of its high binding affinity is driven by a bidentate hydrogen-bonding network: the exocyclic C3-amine acts as a hydrogen bond donor, while the adjacent pyrazole N2 acts as an acceptor. In the context of the 2, this motif interacts directly with the backbone carbonyl and amide NH of hinge region residues (e.g., Glu93 and Met95)[2].

Simultaneously, the 3-methylphenyl substituent at the C4 position is not merely structural; it is strategically oriented to project into the hydrophobic pocket adjacent to the gatekeeper residue. This specific steric bulk enhances target residence time and drives selectivity over homologous off-target kinases like RIPK3[2].

Fig 1: RIPK1-mediated necroptosis pathway and targeted inhibition by pyrazole-3-amine derivatives.

Experimental Protocols: Synthesis and High-Throughput Validation

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of the 4-(3-methylphenyl)-1H-pyrazol-3-amine scaffold and the subsequent biological validation of its derivatives.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

Causality & Logic: Traditional condensation of substituted hydrazines with nitriles often yields an intractable mixture of regioisomers. Employing a palladium-catalyzed Suzuki-Miyaura coupling on a pre-formed 4-bromo-1H-pyrazol-3-amine scaffold ensures absolute regiocontrol at the C4 position, preventing downstream purification bottlenecks[2].

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 4-bromo-1H-pyrazol-3-amine (1.0 equiv) and 3-methylphenylboronic acid (1.2 equiv).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Expert Insight: The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation via palladium black precipitation during the heating phase.

-

Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1, v/v). The aqueous component is critical for the activation of the boronic acid into the reactive boronate species.

-

Reaction: Stir the reaction at 90 °C for 12 hours under a strict nitrogen atmosphere.

-

Workup & Purification: Monitor conversion via LC-MS. Upon completion, filter the mixture through a pad of Celite to remove palladium residues. Extract with EtOAc, wash with brine, and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure 4-(3-methylphenyl)-1H-pyrazol-3-amine (CAS 40545-62-8).

Protocol B: ADP-Glo™ Kinase Assay for Inhibitor Validation

Causality & Logic: To quantify the inhibitory potency (IC₅₀) of the synthesized derivatives, an ADP-Glo assay is utilized. Unlike radiometric assays, this luminescent platform measures the accumulation of ADP, making it a universal, self-validating system that is independent of the specific peptide substrate sequence.

Step-by-Step Methodology:

-

Equilibration: In a 384-well microplate, incubate the recombinant kinase (e.g., RIPK1) with varying concentrations of the pyrazole-3-amine derivative (10 pM to 10 μM) for 30 minutes at room temperature to allow steady-state equilibrium binding.

-

Initiation: Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate.

-

Self-Validation Controls: Include a no-enzyme control (to establish baseline luminescence) and a known reference inhibitor (e.g., Necrostatin-1 for RIPK1) to establish the maximum inhibition threshold. This ensures internal validity.

-

Termination: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

-

Quantification: Measure luminescence using a microplate reader. Plot log[inhibitor] versus luminescence to calculate the precise IC₅₀ value.

Fig 2: Step-by-step synthetic workflow and validation of pyrazole-3-amine kinase inhibitors.

References

-

NIH PubMed Central - Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

-

ACS Publications - Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available at: [Link]

Sources

The Pyrazole Privilege: A Technical Guide to Biological Activity and Drug Design

Topic: Biological Activity Spectrum of Pyrazole Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile, acting as both a hydrogen bond donor (N-H) and acceptor (N-2). This dual nature allows for high-affinity interactions with diverse biological targets, ranging from kinase ATP-binding pockets to cyclooxygenase (COX) active sites. This guide synthesizes recent advancements (2024–2025) in pyrazole pharmacology, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways for oncology and inflammation.

Chemical Foundation & Synthetic Architecture

The Physicochemical Advantage

Pyrazole is a 5-membered heterocycle with a pKa of ~2.5 (conjugated acid) and ~14.0 (N-H deprotonation). This amphoteric nature allows it to serve as a bioisostere for carboxylic acids, amides, and phenols, significantly improving the pharmacokinetic (PK) profile of drug candidates by modulating lipophilicity (LogP) and water solubility.

Core Synthetic Protocol: Regioselective Knorr Synthesis

The condensation of 1,3-dicarbonyls with hydrazines remains the industry standard. However, regioselectivity is the critical challenge when using unsymmetrical diketones.[2]

Experimental Protocol: Optimized Knorr Synthesis

-

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles.

-

Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (solvent), Glacial acetic acid (catalyst).

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of aryl hydrazine. If using hydrochloride salt, add 11 mmol sodium acetate to buffer.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture at 80°C (reflux) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[3]

-

Workup: Cool to room temperature. Pour into crushed ice/water (50 mL).

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to isolate the thermodynamically stable isomer.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Step-wise mechanism of Knorr Pyrazole Synthesis involving hydrazone formation and cyclodehydration.

Therapeutic Spectrum & Structure-Activity Relationships (SAR)

Oncology: Kinase Inhibition

Pyrazole derivatives function primarily as ATP-competitive inhibitors. The N-2 nitrogen often forms a critical hydrogen bond with the hinge region of kinases (e.g., EGFR, BCR-ABL).

-

Mechanism: Pyrazole-thiazole hybrids have shown dual inhibition of EGFR and HER-2.[5] The pyrazole moiety occupies the adenine-binding pocket, while substituents extend into the hydrophobic region II.

-

SAR Insight: Electron-withdrawing groups (Cl, F, CF3) on the N-1 phenyl ring enhance hydrophobic interactions within the kinase pocket.

Data Summary: Antiproliferative Potency (Representative Data)

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazole-Benzothiazole | EGFR/VEGFR | A549 (Lung) | 3.17 | |

| Pyrazole-Carbaldehyde | PI3K | MCF7 (Breast) | 0.25 | |

| Pyrazole-Thiazole Hybrid | DNA Gyrase | MRSA | 0.5 (MIC) |

Inflammation: COX-2 Selectivity

The classic example is Celecoxib . The selectivity arises from the bulky sulfonamide group on the pyrazole, which fits into the secondary side pocket of COX-2 (absent in COX-1).

-

Recent Trend: Dual COX-2/EGFR inhibitors.[7] Inflammation often drives tumorigenesis; thus, simultaneous inhibition suppresses tumor growth and the inflammatory microenvironment.

-

SAR Insight: Bulky substituents (e.g., benzenesulfonamide) at the 1-position are essential for COX-2 selectivity.

Mechanistic Insights: Dual Pathway Inhibition

The following diagram illustrates the logic behind using pyrazole hybrids to target both inflammation (COX-2) and proliferation (EGFR) simultaneously, a strategy relevant for colorectal cancer and glioblastoma.

Caption: Figure 2. Dual mechanism of action where pyrazole derivatives block the crosstalk between COX-2 and EGFR pathways.[7]

Experimental Validation Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating pyrazole derivatives.

Protocol: In Vitro MTT Cytotoxicity Assay

Self-validating step: Use Doxorubicin or Cisplatin as a positive control to verify cell line sensitivity.

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve pyrazole derivatives in DMSO (ensure final DMSO < 0.1%). Add serial dilutions (0.1 µM to 100 µM) to wells.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol: COX-2 Inhibition Screening (Colorimetric)

Self-validating step: Use Celecoxib as a standard reference. COX-1 inhibition should be minimal to confirm selectivity.

-

Enzyme Prep: Use purified ovine COX-2 enzyme.

-

Reaction: Mix enzyme, heme, and test compound in Tris-HCl buffer (pH 8.0).

-

Initiation: Add arachidonic acid (substrate) and TMPD (colorimetric substrate).

-

Detection: Monitor the oxidation of TMPD at 590 nm.

-

Calculation: % Inhibition =

.

Future Perspectives: PROTACs and Hybrids

The future of pyrazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Pyrazole moieties are increasingly used as the "warhead" ligand to bind the target protein (e.g., BRD4 or BCR-ABL), linked to an E3 ligase ligand. This shifts the paradigm from simple inhibition to total protein degradation.

References

-

BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.

-

Alam, M. A. (2022).[8] Antibacterial Pyrazoles: Tackling resistant bacteria. Future Medicinal Chemistry.

-

Thangarasu, et al. (2022).[8] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

-

MDPI. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives.

-

Nagaraju, et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.

-

Chem Help Asap. (2021). Knorr Pyrazole Synthesis Protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

Discovery and background of 4-aryl-1H-pyrazol-3-amines

An In-Depth Technical Guide to the Discovery and Background of 4-Aryl-1H-Pyrazol-3-amines

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2][3] Within this broad family, derivatives bearing an amino group—aminopyrazoles—have emerged as particularly advantageous frameworks for engaging with biological targets.[1][2][4] This guide focuses on a specific, high-value subclass: the 4-aryl-1H-pyrazol-3-amines . This scaffold is a quintessential "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets by presenting functional groups in a precise three-dimensional arrangement. Its prevalence in modern drug discovery, particularly as a hinge-binding motif in kinase inhibitors, warrants a detailed examination of its discovery, synthesis, and biological significance.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships behind synthetic strategies and the structure-activity relationships (SAR) that drive its utility as a pharmacophore.

Synthetic Methodologies: From Foundational Chemistry to Modern Innovations

The synthesis of the 4-aryl-1H-pyrazol-3-amine core can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, scale, and the availability of starting materials. The underlying principle, however, frequently involves the construction of the pyrazole ring via condensation chemistry.

Pillar Synthesis: Condensation of β-Ketonitriles and Hydrazines

The most fundamental and widely employed route to the pyrazol-3-amine core is the condensation reaction between a β-ketonitrile and a hydrazine derivative. This reaction is robust and allows for significant diversity at the N1 and C5 positions of the pyrazole ring.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine and the electrophilic nature of the two carbonyl carbons in the β-ketonitrile. The reaction typically proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity, determining which nitrogen of an unsymmetrical hydrazine becomes N1, is influenced by the steric and electronic properties of the substituents.

A common precursor for this synthesis is the 3-amino-1H-pyrazole-4-carbonitrile, which can be synthesized from 3-oxoalkanonitriles.[5] These precursors are then further elaborated.

Case Study 2: Targeting the "Dark Kinome" with CDK16 Inhibitors

The PCTAIRE subfamily of cyclin-dependent kinases (CDKs), including CDK16, represents an understudied portion of the human kinome. [6][7]Dysregulation of CDK16 is linked to several cancers. Researchers used the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold as a starting point to develop potent and selective CDK16 inhibitors. [6]Optimization efforts led to compounds with high cellular potency (EC50 = 33 nM) for CDK16. [7]These inhibitors induced a G2/M phase cell cycle arrest, consistent with the known function of CDK16. [6][7]

Structure-Activity Relationship (SAR) Summary

Decades of research have illuminated key SAR trends for this scaffold. [1][8]

| Compound Class | Target Kinase | Representative IC50 | Key Insights |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | Low micromolar | Serves as a valuable lead for inhibitors targeting neurodegenerative disorders and cancer. [9][10] |

| 5-Amino-pyrazolo[1,5-a]pyrimidines | IRAK4 | 110 nM | Modifications guided by cLogD improved cell permeability and bioavailability. [11] |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | CDK16 (PCTAIRE) | 33 nM (EC50) | Small modifications on the pyrazole ring had significant effects on selectivity. [6][7] |

| Pyrazole Hydrazones/Amides | (Antiproliferative) | Micromolar | Showed significant antitumor properties against various cell lines (HeLa, MCF7, etc.). [8] |

Experimental Protocols: A Validated Synthesis

To ensure trustworthiness and replicability, the following section provides a detailed, step-by-step methodology for a representative synthesis of a 4-aryl-3-amino-1H-pyrazole derivative. This protocol is a composite based on established literature procedures.

Protocol: Synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine

Objective: To synthesize a representative 4-aryl-1H-pyrazol-3-amine via a classical condensation reaction.

Materials:

-

3-Oxo-3-phenylpropanenitrile (1 equivalent)

-

Phenylhydrazine (1.1 equivalents)

-

Glacial Acetic Acid (solvent)

-

Ethanol (recrystallization solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-3-phenylpropanenitrile (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (approx. 20 mL per gram of nitrile) to the flask. Stir the mixture to dissolve the starting material.

-

Reagent Addition: Slowly add phenylhydrazine (1.1 eq) to the stirred solution at room temperature. The addition is often accompanied by a mild exotherm.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Causality Note: The acidic medium catalyzes the condensation and subsequent cyclization/dehydration steps. Refluxing provides the necessary activation energy to drive the reaction to completion.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material spot is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL). This will precipitate the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in the solution (mother liquor).

-

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The 4-aryl-1H-pyrazol-3-amine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile synthesis, combined with an ideal geometry for binding to the hinge region of protein kinases, has cemented its role in the development of targeted therapies. While its application as a kinase inhibitor is well-established, ongoing research continues to explore its utility against other target classes and in novel therapeutic areas like neurodegeneration and infectious diseases. [1][4]Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and on employing novel synthetic methodologies, such as photoredox catalysis and flow chemistry, to access new chemical space around this remarkable core.

References

-

Gotor, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Rulíšek, L., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. PMC. Available at: [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

Kelly, R. C., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chandrabose, K., et al. (2017). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]

-

Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

-

Sanna, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Available at: [Link]

-

Schaefer, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

- Rulíšek, L., et al. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -. Preprints.org. Available at: https://www.preprints.org/manuscript/202310.0279/v1

-

Schaefer, L., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Available at: [Link]

-

Gani, A., et al. (2017). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2, 3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed. Available at: [Link]

-

Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

-

Limmontian, T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]

-

Chandrabose, K., et al. (2017). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]

-

Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

-

Witte, N., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

-

Bardaweel, S. K., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

-

Kumar, A. (Year N/A). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Rechel, P. A., et al. (2025). 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic data (LC-MS, HPLC) for 4-(3-methylphenyl)-1H-pyrazol-3-amine

Technical Whitepaper: Spectroscopic Characterization & Analytical Method Development for 4-(3-methylphenyl)-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive framework for the analytical characterization of 4-(3-methylphenyl)-1H-pyrazol-3-amine, a privileged scaffold in kinase inhibitor discovery. We detail optimized High-Performance Liquid Chromatography (HPLC) protocols and Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns. By synthesizing physicochemical properties with empirical spectroscopic data, this document serves as a self-validating protocol for researchers ensuring purity and structural integrity in drug development pipelines.

Chemical Profile & Physicochemical Basis

Before establishing analytical methods, one must understand the analyte's behavior in solution. The pyrazole core is amphoteric but predominantly basic in this configuration due to the exocyclic amine.

| Property | Value / Description |

| IUPAC Name | 4-(3-methylphenyl)-1H-pyrazol-3-amine |

| Molecular Formula | C₁₀H₁₁N₃ |

| Monoisotopic Mass | 173.0953 Da |

| [M+H]⁺ (Calculated) | 174.1026 m/z |

| Predicted LogP | ~1.8 – 2.2 (Moderate lipophilicity) |

| pKa (Predicted) | ~3.5 (Pyrazole N) and ~4.5 (Aniline-like NH₂) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

Analytical Implications:

-

Mobile Phase pH: Due to the basic nitrogen atoms, acidic mobile phases (pH < 3) are required to ensure full protonation, improving peak shape and preventing peak tailing caused by silanol interactions on the column.

-

Detection: The conjugated aryl-pyrazole system exhibits strong UV absorption, making UV-Vis (PDA) a reliable primary detector alongside MS.

HPLC Method Development Strategy

For routine purity analysis and reaction monitoring, a Reversed-Phase (RP-HPLC) method is standard. The following protocol is designed to separate the target amine from potential synthetic impurities (e.g., unreacted hydrazines or regioisomers).

Chromatographic Conditions

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 mm × 4.6 mm, 3.5 µm particle size.

-

Rationale: The C18 chain provides sufficient hydrophobic interaction to retain the m-tolyl moiety, while the 3.5 µm particle size balances resolution with backpressure.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

-

Note: Formic acid acts as an ion-pairing agent to sharpen the amine peak.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C (Controlled to ensure retention time reproducibility).

-

Injection Volume: 5–10 µL.

-

Detection: UV at 254 nm (primary) and 280 nm.

Gradient Profile

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 5 | Initial equilibration (highly aqueous to trap polar impurities). |

| 2.0 | 5 | Isocratic hold to elute salts/solvent front. |

| 12.0 | 95 | Linear gradient to elute the main compound and lipophilic byproducts. |

| 15.0 | 95 | Wash step to clear column. |

| 15.1 | 5 | Return to initial conditions. |

| 20.0 | 5 | Re-equilibration. |

Self-Validation Check:

-

System Suitability: The tailing factor (

) for the main peak should be < 1.5. If

LC-MS Characterization & Fragmentation

Mass spectrometry provides the definitive structural confirmation. The analysis is typically performed in Positive Electrospray Ionization (ESI+) mode due to the proton-accepting capability of the amine and pyrazole nitrogens.

MS Source Parameters (Standard ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Optimized for [M+H]⁺ survival)

-

Desolvation Temp: 350°C

-

Desolvation Gas Flow: 600 L/hr

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), 4-(3-methylphenyl)-1H-pyrazol-3-amine ([M+H]⁺ = 174.1) displays a characteristic fragmentation pattern useful for multiple reaction monitoring (MRM).

| m/z (Fragment) | Loss | Proposed Mechanism |

| 174.1 | [M+H]⁺ | Parent Ion (Base Peak). |

| 157.1 | -17 Da (NH₃) | Loss of the exocyclic amine group (characteristic of primary amines). |

| 130.1 | -27 Da (HCN) | Ring cleavage of the pyrazole core (common in azoles). |

| 115.1 | -42 Da | Complex rearrangement/loss of methyl-acetylene fragment from the tolyl ring. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a "self-validating" protocol as requested.

Caption: Integrated analytical workflow for purity assessment and structural confirmation of aminopyrazoles.

Detailed Experimental Protocol

To replicate these results, follow this step-by-step procedure. This protocol assumes the use of a standard HPLC system (e.g., Agilent 1200/1260 or Waters Alliance).

Step 1: Stock Solution Preparation

-

Weigh 1.0 mg of 4-(3-methylphenyl)-1H-pyrazol-3-amine into a 1.5 mL HPLC vial.

-

Add 1.0 mL of HPLC-grade Methanol (or DMSO if solubility is poor).

-

Sonicate for 5 minutes until fully dissolved.

-

Critical Step: Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column.

Step 2: Instrument Setup

-

Purge lines A (Water + 0.1% FA) and B (ACN + 0.1% FA) for 5 minutes.

-

Install the C18 column and equilibrate at 5% B for 10 minutes or until pressure stabilizes.

-

Set the diode array detector (DAD) to scan from 190–400 nm, extracting chromatograms at 254 nm.

Step 3: Data Analysis

-

Inject the blank (pure Methanol) to identify system peaks.

-

Integrate the major peak at ~7–9 minutes (retention time varies by system dwell volume).

-

Calculate purity:

.

References

-

Nie, Z., et al. (2021).[3] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26, 3808.[3] Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthesis of pyrazoles under mild reaction conditions: Spectral Data. Retrieved from [Link]

Sources

Solubility and stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine

An In-depth Technical Guide to the Solubility and Stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine

Introduction

In the landscape of medicinal chemistry, pyrazole-containing compounds are of significant interest due to their versatile biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] The compound 4-(3-methylphenyl)-1H-pyrazol-3-amine represents a key heterocyclic scaffold, combining the structural features of a pyrazole ring with an aromatic amine. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a non-negotiable prerequisite for its advancement in any drug discovery and development pipeline.[2] The solubility profile dictates bioavailability and formulation strategies, while the stability profile informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[3][4]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and established best practices in pharmaceutical sciences.[5][6][7]

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effect. For 4-(3-methylphenyl)-1H-pyrazol-3-amine, its structure presents a nuanced solubility profile. The pyrazole core contains both a hydrogen bond donor (the N-1 proton) and acceptor (the N-2 atom), while the amine group also acts as a hydrogen bond donor.[1] Conversely, the 3-methylphenyl group introduces significant lipophilicity. The basic nature of the 3-amine group suggests that the compound's solubility will be highly dependent on pH.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard for determining equilibrium or thermodynamic solubility is the saturation shake-flask method.[2][4] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.

Experimental Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-(3-methylphenyl)-1H-pyrazol-3-amine to a series of vials containing selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO)). The key is to ensure undissolved solid remains, confirming saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: To remove any remaining undissolved microparticles, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes). Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This two-step process is crucial to prevent artificially inflated solubility readings from suspended solids.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

pH-Solubility Profile

For ionizable compounds like 4-(3-methylphenyl)-1H-pyrazol-3-amine, which possesses a basic amine group, determining solubility as a function of pH is critical.[2] This profile is essential for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) according to USP standards.

-

Solubility Measurement: Perform the shake-flask method as described in Section 1.1 for each prepared buffer.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. The resulting profile will illustrate the pH range in which the compound is most and least soluble. Due to the basic amine, solubility is expected to be significantly higher at lower pH values where the amine is protonated.

Data Presentation: Solubility

The experimental results should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Thermodynamic Solubility of 4-(3-methylphenyl)-1H-pyrazol-3-amine in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) |

| Purified Water | [Insert Experimental Value] |

| 0.1 N HCl (pH ~1.2) | [Insert Experimental Value] |

| PBS (pH 7.4) | [Insert Experimental Value] |

| Ethanol | [Insert Experimental Value] |

| Propylene Glycol | [Insert Experimental Value] |

| DMSO | [Insert Experimental Value] |

Table 2: pH-Solubility Profile of 4-(3-methylphenyl)-1H-pyrazol-3-amine at 37°C

| pH of Buffer | Solubility (mg/mL) |

| 1.2 | [Insert Experimental Value] |

| 2.5 | [Insert Experimental Value] |

| 4.5 | [Insert Experimental Value] |

| 6.8 | [Insert Experimental Value] |

| 7.4 | [Insert Experimental Value] |

Visualization: Solubility Determination Workflow

Caption: Plausible Oxidative Degradation Pathways.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 4-(3-methylphenyl)-1H-pyrazol-3-amine. The thermodynamic solubility, pH-solubility profile, and intrinsic stability are foundational parameters that must be accurately determined. The shake-flask method provides a reliable measure of equilibrium solubility, while a comprehensive forced degradation study reveals the compound's vulnerabilities to hydrolysis, oxidation, heat, and light.

The insights gained from these studies are not merely academic; they are essential for making informed decisions in the drug development process. This data will guide formulation scientists in designing appropriate delivery systems, enable the establishment of justified storage conditions and re-test periods, and ensure the development of robust analytical methods capable of monitoring the purity and potency of the drug substance over time. By following these self-validating protocols, researchers can build a comprehensive data package that ensures the quality and integrity of this promising pharmaceutical building block.

References

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).

- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).

- ICH guidelines for stability studies. (n.d.). Slideshare.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Determination of Solubility in Pharmaceuticals. (2011, June 12). Pharmaguideline.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. raytor.com [raytor.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. scribd.com [scribd.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Architecting Precision Therapeutics: The Aminopyrazole Scaffold as a Master Key for Kinase Inhibition

Abstract: The aminopyrazole nucleus has emerged as a privileged pharmacophore in modern drug discovery, particularly within the realm of targeted kinase inhibition for oncology and inflammation. This technical whitepaper dissects the mechanistic rationale, target engagement strategies, and self-validating experimental workflows required to successfully develop 3-, 4-, and 5-aminopyrazole derivatives into clinical candidates.

The Structural Superiority of the Aminopyrazole Core

In medicinal chemistry, the pyrazole ring is highly valued for its exceptional hydrogen-bonding capabilities, metabolic stability, and synthetic tractability. When functionalized with an exocyclic amino group at the 3, 4, or 5 position, the resulting aminopyrazole (AP) scaffold becomes a highly versatile hinge-binding motif for ATP-competitive kinase inhibitors (1)[1].

The endocyclic nitrogen atoms of the pyrazole ring act as critical hydrogen bond donors and acceptors, interacting directly with the conserved hinge region backbone of the kinase domain (e.g., Glu90 and Cys92). Concurrently, the exocyclic amino group provides a synthetic vector to project into the solvent-exposed region or the hydrophobic back pocket, allowing for the fine-tuning of kinome selectivity and the attachment of covalent warheads.

Primary Therapeutic Targets and Mechanistic Causality

Polo-like Kinase 4 (PLK4) & Synthetic Lethality

PLK4 is a master regulator of centriole duplication. While pan-kinase inhibition is often toxic, PLK4 inhibition presents a unique opportunity for synthetic lethality in specific genetic contexts. Tumors with high expression of the E3 ubiquitin ligase TRIM37 degrade pericentriolar material, forcing the cancer cells to rely on acentrosomal mitosis for survival. By deploying 4-aminopyrazole derivatives (such as Compound 25), researchers can inhibit PLK4, leading to profound centriole depletion. In TRIM37-amplified cells, this dual assault prevents both normal and acentrosomal cell cycle progression, triggering apoptosis (2)[2].

Fig 1: Synthetic lethality mechanism of PLK4 inhibition in TRIM37-amplified cancer cells.

FGFR2/3: Overcoming Gatekeeper Mutations via Covalent Targeting

Fibroblast Growth Factor Receptors (FGFRs) are validated targets in cholangiocarcinoma and bladder cancer. However, clinical efficacy is frequently derailed by acquired "gatekeeper" mutations (e.g., FGFR3-V555M), where a bulky amino acid substitution sterically occludes the hydrophobic back pocket, rendering first-generation reversible inhibitors useless. To circumvent this, 3-aminopyrazole scaffolds have been engineered with electrophilic linkers to covalently target a conserved P-loop cysteine residue. This mechanism completely bypasses the reliance on the back pocket, achieving equipotent inhibition against both wild-type and gatekeeper mutant variants (3)[3].

AXL Kinase & EMT Reversal

The receptor tyrosine kinase AXL is a primary driver of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis and drug resistance. Recent high-throughput screening campaigns have identified 3-aminopyrazole derivatives (such as Compound 6li) that bind tightly to the AXL protein (Kd = 0.26 nM). By shutting down AXL signaling, these compounds effectively reverse TGF-β1-induced EMT and halt metastasis in aggressive models like 4T1 murine breast cancer (4)[4].

Cyclin-Dependent Kinases (CDKs) and PROTACs

Aminopyrazoles (e.g., the core of AT7519) are potent inhibitors of CDK2 and CDK5, which are implicated in colorectal cancer (CRC) proliferation. In an effort to move from inhibition to degradation, researchers have tethered aminopyrazole cores to cereblon ligands to create Proteolysis Targeting Chimeras (PROTACs). Interestingly, while the aminopyrazole warhead successfully bound CDK5, it failed to degrade it, instead selectively degrading CDK9. This highlights a critical causality in targeted protein degradation: binding affinity does not guarantee degradation; the spatial orientation and differential exposure of surface lysine residues for ubiquitination dictate the ultimate target profile (5)[5].

Quantitative Target Affinity & Bioactivity Summary

The following table synthesizes the quantitative performance of leading aminopyrazole derivatives across various therapeutic targets:

| Compound / Scaffold | Primary Target | Cellular/Enzymatic Potency | Disease Context / Phenotype | Source |

| Compound 25 (4-AP) | PLK4 | IC50 < 10 nM | TRIM37-amplified Neuroblastoma | ACS[2] |

| Compound 19 (3-AP) | FGFR2/3 (WT & V555M) | IC50 < 100 nM (Covalent) | Bladder & Cholangiocarcinoma | PMC[3] |

| Compound 6li (3-AP) | AXL Kinase | IC50 = 1.6 nM, Kd = 0.26 nM | Metastatic Breast Cancer (4T1) | PubMed[4] |

| 20-223 / AT7519 | CDK2 / CDK5 | Low nanomolar | Colorectal Cancer (CRC) | UNMC[5] |

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of aminopyrazole compounds must rely on self-validating, orthogonal assay systems. The following protocols detail the methodologies required to establish target engagement, cellular efficacy, and safety.

Fig 2: Self-validating workflow for screening and optimizing aminopyrazole kinase inhibitors.

Protocol 1: Reactive Metabolite Screening via GSH-EE Trapping (LC-MS/MS)

Objective: Identify structural alerts that lead to metabolic bioactivation, preventing late-stage idiosyncratic toxicity. Causality: The aminopyrazole motif can sometimes undergo oxidative bioactivation by cytochrome P450 enzymes to form electrophilic reactive intermediates. If left unchecked, these intermediates covalently bind to cellular macromolecules, causing hepatotoxicity. We utilize Glutathione Ethyl Ester (GSH-EE) rather than standard GSH because its ethyl ester modification mimics the lipophilicity required to penetrate microsomal membranes effectively, ensuring accurate trapping of reactive species (6)[6].

Step-by-Step Methodology:

-

Microsomal Incubation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) (1 mg/mL protein), the aminopyrazole test compound (10 µM), and GSH-EE (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Validation Check: Run a parallel control sample omitting NADPH to confirm that adduct formation is strictly dependent on CYP450-mediated metabolism.

-

Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to map the exact site of covalent adduction on the aminopyrazole ring.

Protocol 2: Cellular Efficacy via Ba/F3 Engineered Isogenic Lines

Objective: Validate on-target cellular kinase inhibition while filtering out off-target cytotoxicity. Causality: Standard cancer cell lines possess complex, redundant signaling networks that obscure the true mechanism of action of a drug. Ba/F3 cells are murine pro-B cells that normally depend on Interleukin-3 (IL-3) for survival. By retrovirally transducing these cells with an oncogenic kinase (e.g., FGFR3-WT or FGFR3-V555M) and withdrawing IL-3, the cells become "addicted" solely to the introduced kinase. This provides a pristine, high-signal-to-noise environment where cell death is directly causally linked to the inhibition of the specific target kinase[3].

Step-by-Step Methodology:

-

Cell Preparation: Culture Ba/F3 cells expressing the target kinase in RPMI-1640 medium supplemented with 10% FBS, completely devoid of IL-3.

-

Compound Plating: Seed cells into 384-well plates at a density of 2,000 cells/well.

-

Dosing: Treat cells with a 10-point, 3-fold serial dilution of the aminopyrazole inhibitor (starting at 10 µM). Validation Check: Include a parallel plate of parental Ba/F3 cells grown with IL-3. If the compound kills the parental cells, the toxicity is off-target (e.g., tubulin binding or general cytotoxicity), invalidating the kinase-specific hit.

-

Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence. Calculate IC50 values using non-linear regression analysis.

Conclusion

The aminopyrazole scaffold is far more than a generic building block; it is a highly tunable precision instrument in the medicinal chemist's toolkit. By understanding the deep causality behind its hinge-binding thermodynamics, its potential for targeted covalent inhibition, and its susceptibility to metabolic bioactivation, researchers can architect next-generation therapeutics that overcome resistance mechanisms and exploit synthetic lethality paradigms.

References

- Source: National Institutes of Health (NIH)

- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: ACS Publications URL

- Source: National Institutes of Health (NIH)

- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: PubMed / NIH URL

- Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes Source: ACS Publications URL

- Evaluation of Aminopyrazole Analogs as Cyclin-Dependent Kinase Inhibitors for Colorectal Cancer Therapy Source: DigitalCommons@UNMC URL

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Evaluation of Aminopyrazole Analogs as Cyclin-Dependent Kinase Inhibit" by Caroline Robb [digitalcommons.unmc.edu]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: The Pyrazole Core in Medicinal Chemistry

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and versatile binding capabilities.[1][2][3] Unlike its isomer imidazole, pyrazole offers a distinct hydrogen-bond donor/acceptor motif that has proven exceptional for targeting the ATP-binding cleft of kinases and the allosteric sites of GPCRs.

This guide moves beyond basic heterocyclic chemistry to analyze the application of pyrazoles in drug discovery. It addresses the critical challenges of regioselective synthesis and tautomeric control—factors that frequently determine the success of a lead optimization campaign.

Physicochemical Properties & Structural Dynamics[4]

The Tautomerism Challenge

The defining feature of

-

1H-isomer vs. 2H-isomer: In the gas phase and non-polar solvents, the isomers are often degenerate if the substitution is symmetric. However, in the asymmetric environment of a protein pocket, the energy penalty for desolvation and locking the pyrazole into a specific tautomer (to satisfy H-bond requirements) can cost 2–3 kcal/mol in binding affinity.

-

Medicinal Implication: Successful kinase inhibitors often substitute the

position (e.g., with a methyl or aryl group) to "freeze" the bioactive conformation, reducing the entropic penalty of binding.

Acid-Base Amphotericity

Pyrazoles are amphoteric, though weakly so compared to imidazoles.

-

Basicity (

~ 2.5): The pyridine-like nitrogen ( -

Acidity (

~ 14.0): The pyrrole-like nitrogen (

Visualization: Tautomeric Equilibrium & Binding

The following diagram illustrates the tautomeric shift and the resulting H-bond donor (HBD) / H-bond acceptor (HBA) vector changes.

Figure 1: Pyrazole tautomerism alters the vector of Hydrogen Bond Donors (HBD) and Acceptors (HBA), impacting target affinity.

Synthetic Methodologies: Solving the Regioselectivity Problem

The classical Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines) is robust but notoriously non-selective when using asymmetric diketones and substituted hydrazines. This yields a mixture of regioisomers (1,3- vs. 1,5-substituted) that are often difficult to separate chromatographically.

Strategic Decision Tree

To ensure structural integrity, modern medicinal chemistry relies on regiocontrolled pathways.

Figure 2: Synthetic decision matrix for accessing pyrazole cores. Routes B and C are preferred for SAR exploration.

Protocol: Regioselective Synthesis via Enaminones

This protocol avoids the ambiguity of the Knorr reaction by using an enaminone intermediate, which directs the hydrazine attack.

Objective: Synthesis of 1-methyl-3-phenyl-1H-pyrazole (Regioselective).

Reagents:

-

Acetophenone (1.0 eq)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Formation of Enaminone:

-

Charge a reaction flask with Acetophenone (10 mmol) and DMF-DMA (12 mmol).

-

Heat to reflux (approx. 100°C) for 4–6 hours.

-

Mechanism:[4] The active methylene of the ketone attacks the electrophilic acetal, eliminating methanol and dimethylamine to form the 3-(dimethylamino)-1-phenylprop-2-en-1-one intermediate.

-

QC Check: Monitor by TLC/LCMS for disappearance of acetophenone. Evaporate volatiles to yield the crude enaminone (usually a yellow solid).

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (20 mL).

-

Cool to 0°C. Add Methylhydrazine (11 mmol) dropwise.

-

Critical Control: The terminal nitrogen of methylhydrazine is more nucleophilic and attacks the

-carbon of the enaminone (Michael addition), followed by intramolecular cyclization. This dictates the 1,3-substitution pattern over the 1,5-isomer. -

Reflux for 2 hours.

-

-

Workup & Purification:

-

Concentrate the solvent under reduced pressure.[5]

-

Dissolve residue in EtOAc, wash with water and brine.

-

Dry over

and concentrate. -

Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation:

-

1H NMR: The pyrazole C-4 proton appears as a characteristic doublet (or singlet if C-5 is substituted) around

6.5–6.8 ppm. -

NOESY: Verify regiochemistry by checking NOE cross-peaks between the N-Methyl group and the C-5 proton (or substituent).

Pharmacology & SAR: The "Hinge Binder" Concept

The pyrazole core is synonymous with kinase inhibition. In the human kinome, the ATP-binding pocket contains a "hinge region" that forms hydrogen bonds with the adenine ring of ATP. Pyrazoles mimic this adenine interaction.

Binding Mode Analysis

-

Donor-Acceptor Motif: The

(acceptor) and -

Case Study: Ruxolitinib (Jakafi)

-

Target: JAK1/JAK2 (Janus Kinase).

-

Role of Pyrazole: The pyrazole is fused to a pyrimidine ring.[6] However, in many analogues, the pyrazole itself acts as the primary hinge binder. In Ruxolitinib, the pyrazole ring provides the structural scaffold that orients the pyrrolopyrimidine core into the hinge.[6]

-

Selectivity: The substitution on the pyrazole (cyclopentyl group) occupies the hydrophobic pocket, determining isoform selectivity.

-

FDA-Approved Pyrazole Drugs

The following table highlights the versatility of the core across different therapeutic areas.

| Drug Name | Target | Indication | Pyrazole Role |

| Celecoxib | COX-2 | Inflammation/Pain | 1,5-diarylpyrazole scaffold provides rigidity and COX-2 selectivity pocket filling. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Scaffold orienting the hinge-binding motif.[6] |

| Crizotinib | ALK/ROS1 | NSCLC (Cancer) | 4-substituted pyrazole acts as a critical linker and hydrophobic contact. |

| Sildenafil | PDE5 | Erectile Dysfunction | Fused pyrazolopyrimidine mimics guanine (cGMP competition). |

| Axitinib | VEGFR | Renal Cell Carcinoma | Indazole (fused pyrazole) acts as the primary hinge binder. |

Future Outlook: Fragment-Based Design

Pyrazoles are currently experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) . Due to their low molecular weight (<150 Da) and high ligand efficiency (LE), simple pyrazoles are often screened to find "anchors" in protein pockets.

-

C-H Activation: Late-stage functionalization of the pyrazole C-4 position via C-H activation is a trending area, allowing medicinal chemists to rapidly diversify "dead" carbon centers on lead compounds without de novo synthesis.

References

-

Fustero, S., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Bentham Science. Link

-

Kong, Y., Tang, M., & Wang, Y. (2014).[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[4] Link

-

Lombardi, G., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 28(14), 5404. Link

-

Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). "A Theoretical Study of the Gas Phase and Aqueous Basicity of a Series of 150 Pyrazoles." New Journal of Chemistry. Link

-

FDA Approved Drug Products. (2024). "Prescribing Information for Ruxolitinib (Jakafi)." U.S. Food and Drug Administration.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Knorr pyrazole synthesis protocol for 4-aryl-3-aminopyrazoles

Application Note: Precision Synthesis of 4-Aryl-3-Aminopyrazoles

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-aryl-3-aminopyrazoles represents a specific regiochemical challenge in heterocyclic chemistry. Unlike the standard Knorr pyrazole synthesis—which typically utilizes 1,3-dicarbonyls (e.g., benzoylacetonitrile) to yield 3-aryl-5-aminopyrazoles —the access to the 4-aryl isomer requires a "reversed" polarity approach.

This protocol details the Enaminonitrile Route , a robust, self-validating methodology that guarantees the placement of the aryl group at the 4-position. By utilizing arylacetonitriles as the starting scaffold and formylating the

Key Advantages of this Protocol:

-

Regiocontrol: Eliminates the formation of the thermodynamic 3-aryl isomer.

-

Scalability: The intermediates are stable solids, allowing for purification before the final cyclization.

-

Versatility: Compatible with electron-rich and electron-poor aryl rings.